molecular formula C25H28ClN3O2S B13773368 N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride CAS No. 74038-53-2

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride

Cat. No.: B13773368
CAS No.: 74038-53-2
M. Wt: 470.0 g/mol
InChI Key: YZLHNCZAUYDOLY-UHFFFAOYSA-N
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Description

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride is a synthetic acridine derivative characterized by a hexanesulfonamide group linked to a phenyl ring substituted with an acridin-9-ylamino moiety. The compound’s structure combines the planar, aromatic acridine core—known for intercalating DNA—with a sulfonamide group that enhances solubility and modulates pharmacokinetic properties . The hydrochloride salt improves stability and bioavailability, making it suitable for biomedical research, particularly in studies targeting DNA-interactive agents or enzyme inhibitors.

Properties

CAS No.

74038-53-2

Molecular Formula

C25H28ClN3O2S

Molecular Weight

470.0 g/mol

IUPAC Name

acridin-9-yl-[4-(hexylsulfonylamino)phenyl]azanium;chloride

InChI

InChI=1S/C25H27N3O2S.ClH/c1-2-3-4-9-18-31(29,30)28-20-16-14-19(15-17-20)26-25-21-10-5-7-12-23(21)27-24-13-8-6-11-22(24)25;/h5-8,10-17,28H,2-4,9,18H2,1H3,(H,26,27);1H

InChI Key

YZLHNCZAUYDOLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)NC1=CC=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-]

Origin of Product

United States

Preparation Methods

Overview

The synthesis of N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride generally involves multi-step organic reactions combining acridine derivatives with sulfonamide chemistry. The process requires careful optimization of reaction parameters such as temperature, solvent choice, reaction time, and reagent purity to maximize yield and purity.

Stepwise Synthesis Approach

The typical synthetic route can be summarized as follows:

  • Formation of the Acridine Intermediate:

    • Starting with commercially available acridine or 9-chloroacridine derivatives.
    • The acridine nucleus is prepared or functionalized to introduce an amino group at the 9-position, often via nucleophilic substitution or reduction reactions.
  • Preparation of the Phenyl Hexanesulfonamide Intermediate:

    • Synthesis of 4-(hexylsulfonylamino)aniline or related sulfonamide derivatives.
    • This involves sulfonylation of aniline derivatives with hexanesulfonyl chloride under controlled conditions.
  • Coupling Reaction:

    • The key step is the nucleophilic aromatic substitution or amination reaction between the amino group on the acridine moiety and the sulfonamide-substituted phenyl intermediate.
    • This reaction is typically conducted in polar aprotic solvents such as N-methyl-2-pyrrolidone or dimethylformamide (DMF).
    • Reaction conditions are optimized at moderate temperatures (25–80°C) over extended periods (12–48 hours) to ensure complete coupling.
  • Formation of Hydrochloride Salt:

    • The free base product is converted into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
    • This step improves compound stability and solubility for further use.

Representative Synthetic Procedure (Adapted)

Step Reagents and Conditions Description and Notes
1 9-Chloroacridine + Amine (e.g., 4-aminophenylhexanesulfonamide) Nucleophilic aromatic substitution in DMF at 60°C for 24 h
2 Purification by filtration and recrystallization Solvents: DMF/ethanol mixture (9:1)
3 Treatment with HCl gas or aqueous HCl Formation of hydrochloride salt, enhancing stability
4 Drying under vacuum Final product isolation

Yields typically range between 50–70% depending on reagent purity and reaction optimization.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the proton and carbon environments consistent with acridine and sulfonamide groups.
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks corresponding to the expected molecular weight (m/z 470).
  • Thin Layer Chromatography (TLC): Used to monitor reaction progress with solvent systems such as methylene chloride/methanol (8:2).
  • Melting Point Determination: Provides purity indication, typically in the range consistent with literature values for acridine derivatives.

Research Findings and Optimization Notes

  • Reaction yields and purity are highly sensitive to reagent quality and reaction conditions.
  • Solvent polarity and temperature significantly influence the coupling efficiency between the acridine and sulfonamide intermediates.
  • The hydrochloride salt form improves compound handling and biological activity assays.
  • Spectroscopic methods are essential for confirming the structure and purity at each stage.
  • Analogous acridine derivatives have been synthesized using palladium-catalyzed coupling reactions; however, for this compound, classical nucleophilic substitution remains the preferred method due to the sulfonamide group's sensitivity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Outcome
Starting materials 9-Chloroacridine, 4-aminophenylhexanesulfonamide High purity required for best yield
Solvent DMF, N-methyl-2-pyrrolidone Polar aprotic solvents enhance coupling
Temperature 25–80°C Higher temperatures increase rate but may cause side reactions
Reaction time 12–48 hours Longer time improves conversion
Purification Recrystallization from DMF/ethanol (9:1) Enhances purity and yield
Salt formation HCl treatment Stabilizes compound, improves solubility

Chemical Reactions Analysis

Types of Reactions

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

One of the primary applications of N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride is its potential as an antitumor agent. Research indicates that acridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes, which is crucial for tumor growth inhibition.

Case Study: Antileukemic Activity
A study published in the Journal of Medicinal Chemistry highlighted the mutagenic activity of several acridine derivatives, including this compound. The research established a relationship between the chemical structure and its antileukemic properties, demonstrating that modifications in the acridine core can enhance its therapeutic efficacy against leukemia cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its sulfonamide group contributes to its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

Research Findings:
Studies have shown that derivatives of acridine exhibit broad-spectrum antimicrobial activity. The mechanism involves inhibition of bacterial folic acid synthesis, similar to traditional sulfonamides. This property positions this compound as a potential lead compound in antibiotic development.

Applications in Cosmetic Formulations

In cosmetic science, this compound has been explored for its skin-conditioning effects. Its incorporation into topical formulations aims to enhance skin hydration and improve texture.

Experimental Design:
Recent studies utilized response surface methodology to optimize formulations containing this compound, assessing physical and sensory properties. Results indicated that formulations with this compound exhibited improved moisturizing effects and stability compared to control formulations .

Mechanism of Action

The mechanism of action of N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride primarily involves DNA intercalation. The compound inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The disruption of these processes can lead to cell death, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Acridine Derivatives with Modified Substituents

Acridine derivatives are widely studied for their biological activities. Key structural analogs include:

Compound Key Substituents Biological Activity Toxicity (LD₅₀, Mice)
N-(p-(9-Acridinylamino)phenyl)ethanesulfonamide Ethanesulfonamide group DNA intercalation, topoisomerase inhibition 66 mg/kg
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide HCl Hexanesulfonamide group (longer alkyl chain) Enhanced solubility, potential antitumor activity Data pending
10-Methylacridinium-9-ylidene derivatives Imino-N-carbothioate, nitrosoimine groups Fluorescent probes, antimicrobial agents Not reported

Key Findings :

  • The hexanesulfonamide variant (target compound) likely exhibits improved solubility compared to ethanesulfonamide analogs due to its longer alkyl chain, though direct toxicity data remain underexplored .
  • Derivatives with imino-N-carbothioate or nitrosoimine groups (e.g., 3b, 3c) demonstrate fluorescence and antimicrobial properties but lack systematic toxicity profiling .

Sulfonamide-Based Compounds

Sulfonamide groups are critical for binding to enzymes (e.g., carbonic anhydrase) and enhancing metabolic stability. Comparisons include:

Compound Structural Features Toxicity Mutagenicity
N-(3-(Dimethylamino)propyl)tridecafluorohexanesulfonamide Fluorinated alkyl chain High environmental persistence Not studied
6-(9-Acridinylamino)hexanoic acid Hexanoic acid substituent Lower toxicity (LD₅₀ > 300 mg/kg) No mutagenicity reported

Key Findings :

  • Fluorinated sulfonamides (e.g., ) exhibit environmental persistence but lack acridine’s DNA-intercalating ability, limiting their biomedical utility .
  • 6-(9-Acridinylamino)hexanoic acid shows reduced toxicity compared to sulfonamide analogs, likely due to the absence of a sulfonamide group and presence of a carboxylic acid .

Handling Precautions :

  • Similar to phenyl hydrazine derivatives (e.g., PHZCl), these compounds require strict PPE (gloves, N95 masks) and ventilation to avoid inhalation or dermal exposure .
  • Decomposition products (HCl, SOₓ, NOₓ) necessitate controlled heating and waste management .

Biological Activity

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. Acridine derivatives, including this compound, have been studied for their diverse pharmacological properties, which include topoisomerase inhibition and interaction with DNA.

Chemical Structure and Properties

The compound features an acridine moiety linked to a hexanesulfonamide structure through an aniline group. This configuration is crucial for its biological activity, as the acridine core is known for its ability to intercalate with DNA and interact with various biological targets.

Anti-inflammatory Effects

Research has indicated that acridine derivatives can exhibit significant anti-inflammatory properties. For instance, studies on related compounds show that they inhibit the activation and degranulation of mast cells, neutrophils, and macrophages. The IC50 values for these activities range from 8.2 µM to 21 µM, demonstrating potent inhibition compared to standard anti-inflammatory agents like mepacrine .

Table 1: Inhibitory Effects of Acridine Derivatives on Inflammatory Cells

CompoundCell TypeIC50 (µM)Reference
9-AnilinoacridineMast Cells16-21
9-AnilinoacridineNeutrophils8.2
9-PhenoxyacridineMacrophagesNot specified

Anticancer Activity

This compound has shown promise as a potential anticancer agent. Acridine derivatives have been evaluated for their ability to inhibit topoisomerase I and II, crucial enzymes in DNA replication and repair. The binding affinity of these compounds to calf thymus DNA has been quantified, with some derivatives displaying high binding constants (e.g., Kb=3.18×103M1K_b=3.18\times 10^3M^{-1}) indicating strong interactions with DNA .

Table 2: Anticancer Activity of Acridine Derivatives

CompoundCell Line% Clonogenic InhibitionReference
Acridine-Derivative 3b (-F)A54972%
Acridine-Derivative 3c (-Cl)A54974%

The mechanisms underlying the biological activity of this compound involve:

  • DNA Intercalation : The acridine structure allows the compound to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : By inhibiting topoisomerases, these compounds prevent the relaxation of supercoiled DNA, which is essential for DNA replication and transcription.
  • Cytokine Modulation : The compound may also modulate the release of pro-inflammatory cytokines such as TNF-alpha from macrophages, further contributing to its anti-inflammatory effects .

Case Studies

Several studies have highlighted the efficacy of acridine derivatives in various cancer models:

  • Study on U937 Cells : Compounds derived from acridines were shown to induce apoptosis in U937 cells with IC50 values in the low micromolar range (e.g., IC50=0.90μMIC50=0.90\mu M) demonstrating their potential as anticancer agents .
  • Fluorescence Studies : Fluorescence emission spectra have been used to study the interaction of acridine derivatives with DNA, providing insights into their binding characteristics and potential therapeutic applications .

Q & A

Q. What are the critical safety considerations when handling N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride in laboratory settings?

  • Methodological Answer : Due to its structural similarity to acridine derivatives and sulfonamides with reported toxicity (e.g., LD50 values of 66–350 mg/kg in mice for related compounds), strict safety protocols are essential . Use fume hoods for powder handling, wear PPE (gloves, lab coats, N95 respirators), and avoid skin contact. Implement hygiene practices (e.g., post-experiment handwashing) and prohibit eating/drinking in labs. Toxicity may arise from decomposition products like HCl, SOx, or NOx .

Q. What synthetic routes are commonly employed to prepare acridine-containing sulfonamide derivatives?

  • Methodological Answer : A representative method involves refluxing acridine derivatives (e.g., 9-chloroacridine) with amines in ethylene glycol at 150°C, followed by purification via silica gel chromatography using gradients of n-hexane/ethyl acetate (1:1 v/v) . For sulfonamide linkage, hydrazine hydrate in chloroform/ethanol mixtures can be used to deprotect intermediates . Confirm product identity via NMR and LC-MS.

Q. How can researchers assess the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with UV detection (acridine absorbs at ~360 nm) and a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Purity ≥95% is recommended for in vitro studies. Structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm for acridine) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicological data (e.g., LD50 variability) for acridine sulfonamides?

  • Methodological Answer : Discrepancies may stem from differences in animal models, administration routes, or compound purity. Standardize testing by:
  • Using a single rodent strain (e.g., BALB/c mice) and intraperitoneal injection for consistency.
  • Validating compound purity via HPLC before dosing.
  • Including positive controls (e.g., known toxic acridine analogs) .

Q. What in vitro assays are suitable for elucidating the mechanism of action of this compound?

  • Methodological Answer : Acridine derivatives often intercalate DNA or inhibit topoisomerases. Key assays include:
  • DNA binding : Fluorescence quenching assays with ethidium bromide.
  • Topoisomerase inhibition : Gel electrophoresis to detect reduced DNA relaxation.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa), comparing IC50 values to structural analogs .

Q. How can structure-activity relationships (SAR) be studied to optimize this compound’s bioactivity?

  • Methodological Answer : Synthesize analogs with variations in:
  • Sulfonamide chain length (e.g., replacing hexane with shorter/longer alkanes).
  • Acridine substituents (e.g., electron-withdrawing groups to enhance DNA affinity).
    Test analogs in parallel using standardized cytotoxicity and DNA-binding assays. QSAR modeling can predict optimal substituents .

Q. What strategies mitigate genotoxicity risks identified in mutagenicity studies of related acridine sulfonamides?

  • Methodological Answer :
  • Perform Ames tests (with/without metabolic activation) to assess bacterial mutagenicity.
  • Introduce steric hindrance (e.g., methyl groups) to reduce DNA intercalation.
  • Replace the acridine core with less planar scaffolds if genotoxicity persists .

Contradictory Data Analysis

Q. How to address conflicting reports on the metabolic stability of acridine sulfonamides?

  • Methodological Answer : Conduct comparative microsomal stability assays (e.g., human liver microsomes) with LC-MS quantification. Variables like cytochrome P450 isoforms (e.g., CYP3A4) and incubation time must be controlled. Use deuterated internal standards to improve accuracy .

Experimental Design Considerations

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

  • Methodological Answer : Focus on:
  • Plasma half-life : Serial blood sampling post-IV administration in rodents.
  • Blood-brain barrier penetration : Measure brain/plasma ratios via LC-MS/MS (if CNS activity is hypothesized) .

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